(2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide
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Overview
Description
(2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxazole ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole ring, the introduction of the fluorophenyl group, and the final condensation with hydrazinecarbothioamide. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents and reagents would also be optimized to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
(2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the overall structure and functional groups.
Disilane-bridged architectures: Feature unique electronic properties but differ significantly in structure and application.
Ethyl acetoacetate: A simpler compound with different functional groups and reactivity.
Uniqueness
(2Z)-2-[(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H21FN4O5S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[(Z)-[6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C21H21FN4O5S/c1-27-17-14(7-13-8-16(26-31-13)11-3-5-12(22)6-4-11)15(9-24-25-21(23)32)18(28-2)20-19(17)29-10-30-20/h3-6,9,13H,7-8,10H2,1-2H3,(H3,23,25,32)/b24-9- |
InChI Key |
FOWSICONJXYFMD-OPVMPGTRSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)/C=N\NC(=S)N)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=NNC(=S)N)OC)OCO2 |
Origin of Product |
United States |
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